Lipophilicity (LogP) Modulation: Nitro Substituent Imparts Intermediate Hydrophobicity
The 4-nitro derivative exhibits a LogP of 1.66 , positioning it between the more hydrophilic 4-amino analog (sulfapyridine, LogP 0.35–1.46) [1] and the more hydrophobic 4-chloro analog (LogP 2.44–2.54) . This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane diffusion, a key determinant in cellular assay performance and oral bioavailability potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.66 |
| Comparator Or Baseline | 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine): LogP = 0.35–1.46; 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide: LogP = 2.44–2.54 |
| Quantified Difference | Nitro derivative is ~0.2–1.3 LogP units more lipophilic than amino analog; ~0.8–0.9 units less than chloro analog |
| Conditions | Computed/predicted values from chemical databases |
Why This Matters
This LogP range often correlates with improved cell permeability and acceptable solubility, guiding selection for cellular assays where amino analogs may be too polar and chloro analogs too lipophilic.
- [1] InAADR: Drug-Protein-ADRs database. Sulfapyridine. https://pitools.niper.ac.in/drug/168 View Source
